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Compound of Interest

Compound Name: 2,5-Dimethylcinnamic acid

Cat. No.: B1145586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for two constitutional

isomers, 2,5-dimethylcinnamic acid and 3,4-dimethylcinnamic acid. Understanding the

distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification

and characterization in various research and development settings. While experimental data for

3,4-dimethylcinnamic acid is readily available, the data for 2,5-dimethylcinnamic acid is

limited. Therefore, this guide presents a combination of experimental data for the 3,4-isomer

and predicted data for the 2,5-isomer based on established spectroscopic principles.

Data Presentation
The following tables summarize the key spectroscopic data for 2,5- and 3,4-dimethylcinnamic

acid.

Table 1: ¹H NMR Data (Predicted for 2,5-isomer, Experimental for 3,4-isomer)
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2,5-Dimethylcinnamic Acid (Predicted) 3,4-Dimethylcinnamic Acid (Experimental)

Chemical Shift (ppm) Multiplicity

~7.8 d

~6.4 d

~7.3 s

~7.1 d

~7.0 d

~2.3 s

~2.2 s

10.0-12.0 br s

Table 2: ¹³C NMR Data (Predicted for 2,5-isomer, Experimental for 3,4-isomer)
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2,5-Dimethylcinnamic Acid (Predicted) 3,4-Dimethylcinnamic Acid (Experimental)

Chemical Shift (ppm) Assignment

~172 C=O

~145 C-α

~118 C-β

~136 C-1

~135 C-2

~131 C-5

~130 C-3

~129 C-4

~128 C-6

~21 2-CH₃

~19 5-CH₃

Table 3: IR Spectroscopy Data (Predicted for 2,5-isomer, Experimental for 3,4-isomer)

2,5-Dimethylcinnamic Acid (Predicted) 3,4-Dimethylcinnamic Acid (Experimental)

Frequency (cm⁻¹) Functional Group

3300-2500 O-H (Carboxylic Acid)

~3050 C-H (Aromatic)

~2950 C-H (Methyl)

~1700 C=O (Carboxylic Acid)

~1630 C=C (Alkene)

~1600, ~1480 C=C (Aromatic)

Table 4: Mass Spectrometry Data (Predicted for 2,5-isomer, Experimental for 3,4-isomer)
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2,5-Dimethylcinnamic Acid (Predicted) 3,4-Dimethylcinnamic Acid (Experimental)

m/z Fragment

176 [M]⁺

161 [M-CH₃]⁺

131 [M-COOH]⁺

115 [M-CH₃-COOH]⁺

91 [C₇H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically

operating at a frequency of 300 MHz or higher for ¹H NMR.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the

frequency domain spectrum. Phase and baseline corrections are applied. Chemical shifts

are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound is mixed with

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast

from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first
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recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance

as a function of wavenumber (cm⁻¹). Characteristic absorption bands are identified and

assigned to specific functional groups.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography

(LC-MS).

Ionization: The sample molecules are ionized, commonly using techniques like Electron

Ionization (EI) or Electrospray Ionization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization
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Caption: General workflow for spectroscopic analysis of organic compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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